molecular formula C17H22N2O5 B2838682 1-[4-(2,3,4-Trimethoxybenzoyl)piperazin-1-yl]prop-2-en-1-one CAS No. 2094287-05-3

1-[4-(2,3,4-Trimethoxybenzoyl)piperazin-1-yl]prop-2-en-1-one

Cat. No.: B2838682
CAS No.: 2094287-05-3
M. Wt: 334.372
InChI Key: JIXTZILBWDPDJP-UHFFFAOYSA-N
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Description

1-[4-(2,3,4-Trimethoxybenzoyl)piperazin-1-yl]prop-2-en-1-one is a chemical compound with the molecular formula C17H22N2O5 and a molecular weight of 334.372 It is characterized by the presence of a piperazine ring substituted with a 2,3,4-trimethoxybenzoyl group and a prop-2-en-1-one moiety

Preparation Methods

The reaction conditions often include the use of organic solvents such as dichloromethane or dimethylformamide, and the reactions are carried out under reflux conditions to ensure complete conversion . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-[4-(2,3,4-Trimethoxybenzoyl)piperazin-1-yl]prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring or the benzoyl group can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides.

Scientific Research Applications

1-[4-(2,3,4-Trimethoxybenzoyl)piperazin-1-yl]prop-2-en-1-one has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including those with potential anti-inflammatory, anti-cancer, and anti-viral properties.

    Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biological studies to investigate the interactions of piperazine derivatives with biological targets.

Mechanism of Action

The mechanism of action of 1-[4-(2,3,4-Trimethoxybenzoyl)piperazin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system under study .

Comparison with Similar Compounds

1-[4-(2,3,4-Trimethoxybenzoyl)piperazin-1-yl]prop-2-en-1-one can be compared with similar compounds such as:

    1-(2,3,4-Trimethoxybenzyl)piperazine dihydrochloride: This compound shares the trimethoxybenzyl group but differs in the presence of the piperazine ring and the prop-2-en-1-one moiety.

    1-(Piperazin-1-yl)prop-2-en-1-one hydrochloride: This compound has a similar piperazine and prop-2-en-1-one structure but lacks the trimethoxybenzoyl group.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-[4-(2,3,4-trimethoxybenzoyl)piperazin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O5/c1-5-14(20)18-8-10-19(11-9-18)17(21)12-6-7-13(22-2)16(24-4)15(12)23-3/h5-7H,1,8-11H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIXTZILBWDPDJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C(=O)N2CCN(CC2)C(=O)C=C)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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